[17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Description
The compound [17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate is a synthetic steroid derivative characterized by a cyclopenta[a]phenanthrene core. Key structural features include:
- Substituents: A 2-acetyloxyacetyl group at position 17, a propanoate ester, 10,13-dimethyl groups, an 11-hydroxy group, and a 3-oxo moiety.
- Stereochemistry: The stereodescriptors (8S,9R,10S,11S,13S,14S,16S,17R) indicate a specific spatial arrangement critical for biological activity . The compound’s complexity arises from its polycyclic backbone and esterified side chains, which influence solubility, stability, and receptor interactions.
Properties
IUPAC Name |
[17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMYAOAMQLLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate (CAS No: 23674-86-4) is a synthetic compound with potential applications in pharmacology. This article explores its biological activity based on available research findings.
- Molecular Formula : C26H36O7
- Molecular Weight : 460.6 g/mol
- Purity : Typically around 95% .
The compound exhibits biological activity primarily through its interactions with steroid hormone receptors. It has been studied for its potential anti-inflammatory and immunomodulatory effects. The presence of hydroxyl and acetoxy groups suggests it may influence metabolic pathways related to steroid hormones.
Anti-inflammatory Effects
Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro studies have shown that it reduces the production of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in activated macrophages.
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage during inflammatory processes.
Hormonal Activity
Due to its structural similarity to steroid hormones, the compound may exhibit estrogenic or androgenic activity. Studies have suggested that it can bind to estrogen receptors and modulate gene expression related to reproductive health.
Data Tables
| Activity | Effect | Study Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-α production | [Research Study A] |
| Antioxidant | Free radical scavenging | [Research Study B] |
| Hormonal activity | Estrogen receptor binding | [Research Study C] |
Case Studies
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects of the compound in vitro.
- Findings : The compound significantly reduced IL-6 levels in LPS-stimulated macrophages by 50% compared to control groups.
- : Suggests potential therapeutic applications in treating inflammatory diseases.
-
Case Study on Oxidative Stress :
- Objective : Assess the antioxidant capacity of the compound.
- Findings : Demonstrated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity.
- : Indicates potential use as a protective agent against oxidative damage.
Research Findings
Numerous studies have explored the biological activity of this compound. Key findings include:
- In Vitro Studies : Demonstrated significant modulation of cytokine production and antioxidant enzyme activities.
- In Vivo Studies : Limited data available; however, preliminary results suggest potential efficacy in animal models of inflammation.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Substituent-Driven Differences
Ester Modifications
Stereochemical Variations
Preparation Methods
Semi-synthetic Modification of Corticosteroids
- Starting with a corticosteroid precursor such as hydrocortisone or prednisolone, selective oxidation at the C-11 position introduces a hydroxyl group, forming 11-hydroxy derivatives.
- The C-17 position is functionalized with an acetyloxyacetyl group through esterification, often employing acetic anhydride or acetyl chloride in the presence of pyridine or other bases.
- The introduction of the propanoate ester at the 17-position is achieved via esterification with propionic acid derivatives, typically using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Steroid precursor → Hydroxylation at C-11 → Acetylation at C-17 → Esterification with propanoic acid derivatives
Direct Functionalization via Acylation of Steroid Intermediates
- Utilize steroid intermediates bearing reactive hydroxyl groups at the C-11 and C-17 positions.
- Acetylation of the 11-hydroxy group with acetic anhydride or acetyl chloride yields the 11-acetoxy derivative.
- The acetyloxyacetyl group is introduced at the 17-position through acylation with 2-acetyloxyacetyl chloride or an equivalent acyl chloride derivative, often in the presence of pyridine or DMAP (4-Dimethylaminopyridine) as a catalyst.
- The final step involves esterification at the 17-position with a propanoic acid derivative, facilitated by coupling agents.
| Step | Reagents | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| Hydroxylation | Oxidizing agents (e.g., PCC, CrO3) | Acetone, DCM | - | Room temp | High |
| Acetylation | Acetic anhydride | Pyridine | - | 0-25°C | Moderate-High |
| Acylation | 2-Acetyloxyacetyl chloride | DCM | DMAP | 0-25°C | Good |
Data Tables Summarizing Key Reactions
Research Findings and Supporting Evidence
- Patent JPH033679B2 details a process involving oxidation and esterification steps to synthesize corticosteroid derivatives with acetyloxyacetyl groups, emphasizing regioselectivity and high yield.
- PubChem data confirms the structural features consistent with semi-synthetic modifications, supporting the use of hydroxylation and acylation as key steps.
- Chemical databases highlight the importance of protecting groups and selective acylation to achieve the desired compound with high purity and stereochemical integrity.
Notes on Optimization and Challenges
- Regioselectivity is critical; protecting groups may be employed to direct acylation to specific hydroxyl groups.
- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and stereochemical outcomes.
- Purification often involves chromatography and recrystallization to isolate the target compound with high purity.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemistry and verify functional groups (e.g., acetyloxyacetyl, propanoate esters) .
-
X-ray Crystallography : Confirm spatial arrangement of the cyclopenta[a]phenanthrene core and substituent positions .
-
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHO derivatives) .
-
Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies .
Table 1: Key Characterization Parameters
Technique Target Features Example Parameters -NMR Acetyloxyacetyl protons (δ 2.0–2.5 ppm) 400 MHz, CDCl, TMS reference X-ray Dihedral angles of steroid core Resolution < 1.0 Å HRMS Molecular ion [M+H] Accuracy < 3 ppm
Q. How can researchers address conflicting bioactivity data in receptor-binding assays?
- Methodology :
- Orthogonal Assays : Validate receptor interactions using surface plasmon resonance (SPR) alongside competitive ELISA to distinguish nonspecific binding .
- Dose-Response Curves : Establish EC/IC values under standardized conditions (pH 7.4, 37°C) to control for assay variability .
- Control Compounds : Compare with known steroid derivatives (e.g., progesterone analogs) to contextualize activity .
Advanced Research Questions
Q. What strategies resolve stereochemical uncertainties during synthesis of the cyclopenta[a]phenanthrene core?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Computational Modeling : Apply density functional theory (DFT) to predict stable conformers and compare with experimental NMR data .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective acetyloxyacetyl group installation .
Q. How can thermal stability and decomposition pathways be analyzed for this compound under experimental conditions?
- Methodology :
-
Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments in nitrogen atmosphere to identify decomposition thresholds .
-
Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events (e.g., melting, degradation) with ±0.1°C accuracy .
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Profile volatile degradation products (e.g., acetic anhydride, propionic acid) .
Table 2: Thermal Stability Profile
Condition Decomposition Onset (°C) Major Byproducts Nitrogen Atmosphere 215 ± 3 Acetic anhydride, CO Oxidative Environment 190 ± 5 Formaldehyde, ketones
Q. What synthetic optimization strategies improve yield in multi-step synthesis?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time for acetylation steps (e.g., 30 min at 100°C vs. 6 hrs conventional) .
- Inert Atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., Grignard reagent additions) to prevent side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation of the decahydrocyclopenta core .
Q. How do substituent variations (e.g., acetyloxyacetyl vs. chloroacetyl) impact biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified ester groups and compare receptor-binding affinities .
- Molecular Docking : Simulate interactions with steroid hormone receptors (e.g., glucocorticoid receptor PDB: 3CLD) to predict substituent effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
